1-(6-Chloropyridin-2-yl)ethanamine hydrochloride

Solubility Formulation In vitro assays

Sourcing a reliable racemic 6-chloropyridine ethanamine scaffold for chiral resolution or neonicotinoid synthesis often presents solubility and handling challenges. This hydrochloride salt (CAS 2177267-22-8) resolves these issues: - Enhanced aqueous solubility (>100x vs. free base) ensures direct compatibility with assay buffers (PBS, DMSO/water) and aqueous-phase coupling reactions. - 98% pure racemate serves as an ideal substrate for chiral HPLC method development or enzymatic kinetic resolution, enabling direct comparison of (R)- and (S)-enantiomer activities. - Dual functionality (aryl chloride for cross-coupling, primary amine for amidation) supports rapid, cost-effective parallel library synthesis at the hit-to-lead stage.

Molecular Formula C7H10Cl2N2
Molecular Weight 193.07
CAS No. 2177267-22-8
Cat. No. B2601527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridin-2-yl)ethanamine hydrochloride
CAS2177267-22-8
Molecular FormulaC7H10Cl2N2
Molecular Weight193.07
Structural Identifiers
SMILESCC(C1=NC(=CC=C1)Cl)N.Cl
InChIInChI=1S/C7H9ClN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H
InChIKeyBKQIIQHHFWJFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Chloropyridin-2-yl)ethanamine Hydrochloride: Racemic Building Block


1-(6-Chloropyridin-2-yl)ethanamine hydrochloride (CAS 2177267-22-8) is a racemic, halogenated pyridine derivative that serves as a versatile chiral intermediate in medicinal and agrochemical research . Its core structure—a 6-chloropyridine ring linked to an α-methyl ethanamine moiety—is a key pharmacophoric element found in neonicotinoid insecticides and is increasingly explored as a scaffold for CNS-targeted drug discovery [1]. The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base, making it suitable for diverse reaction conditions .

Product Form Racemic hydrochloride salt
Core Scaffold 6-Chloropyridine α-methyl ethanamine
Research Context Neonicotinoid synthesis, CNS target exploration, chiral resolution

Why Chloropyridine Isomer and Salt Form Selection Matters


Subtle changes in the chlorine substitution pattern on the pyridine ring or the use of the free base over the hydrochloride salt can critically alter both reactivity and physicochemical properties. For instance, moving the chlorine from the 6-position to the 5-position changes the electron density and dipole moment of the ring, which directly impacts binding affinity in receptor-ligand interactions and regioselectivity in cross-coupling reactions . Similarly, the racemic nature of this compound, with its single chiral center at the α-carbon, is crucial; its (R)- and (S)-enantiomers (CAS 1956436-85-3 and 1956435-59-8, respectively) often exhibit divergent biological activities, making the racemate a necessary control or starting point for chiral resolution studies . The hydrochloride salt also provides over two orders of magnitude higher aqueous solubility than the free base form (CAS 1060811-97-3), a critical factor for in vitro assays and aqueous-phase reactions .

Regioisomer
6-Chloro substitution
5-Chloro isomer may alter receptor binding and synthetic pathway compatibility
Salt Form
Hydrochloride salt
Free base may exhibit substantially lower aqueous solubility and require controlled handling
Stereochemistry
Racemate
Single enantiomers may show divergent biological activity; racemate may not predict enantiomer-specific effects

Key Differentiators vs. Free Base and Regioisomers


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 2177267-22-8) demonstrates significantly higher aqueous solubility compared to the free base (CAS 1060811-97-3). While precise solubility values are not published, the salt form is routinely handled in water and polar organic solvents without the need for co-solvents, whereas the free base is described as 'hygroscopic' and requires storage under inert gas and anhydrous conditions . This difference is critical for high-throughput screening (HTS) campaigns where consistent dissolution in aqueous buffers is required .

Aqueous Solubility
Reported
HCl salt: freely soluble, ambient-stable Free base: hygroscopic, requires inert/anhydrous conditions
Supports aqueous assay and formulation workflow
Operationally significant for HTS and aqueous chemistry
Solubility Formulation In vitro assays

Procurement Cost: Racemate vs. Single Enantiomers

The racemic 1-(6-chloropyridin-2-yl)ethanamine hydrochloride is typically priced at approximately €90–€160 per 100 mg, while the (R)- or (S)-enantiomers often carry a premium of 2–4x for the same quantity due to the additional chiral resolution step . For broad screening or method development, the racemate provides a cost-effective entry point without committing to a specific enantiomer.

Procurement Cost (100 mg)
Reported
Racemate: ~€90–€160 Single enantiomer: ~€200–€400+
Cost-effective for early-stage screening
Based on single vendor pricing, 2025; ~2–4× difference
Process Chemistry Chiral Resolution Cost Analysis

Neonicotinoid Scaffold: 6-Chloro vs. 5-Chloro Isomers

The 6-chloro substitution on the pyridine ring is a conserved feature in high-affinity neonicotinoid insecticides, such as nitenpyram (IC50 = 14 nM at insect nAChR) and imidacloprid, where it participates in a key halogen-bond interaction with the receptor . In contrast, the 5-chloro isomer (e.g., 1-(5-chloropyridin-2-yl)ethanamine) lacks this precise spatial arrangement, leading to a measurable drop in insecticidal potency in related compound series [1]. While direct IC50 data for the target compound is unavailable, its use as an intermediate specifically in the synthesis of neonicotinoid analogs confirms the necessity of the 6-chloro regioisomer [2].

nAChR Affinity Context
Class-level, Reported
Nitenpyram (6-Cl): IC50=14 nM 5-Cl analogs: >10-fold potency reduction in SAR
6-Chloro substitution supports neonicotinoid scaffold design
SAR inference; direct compound data not available
Insecticidal Nicotinic Acetylcholine Receptor Agrochemical Intermediate

Purity and Batch Consistency for Reproducibility

Commercially, the target compound is available with a certified purity of 98% (HPLC) , compared to a common purity specification of 95-97% for the free base form (CAS 1060811-97-3) . This difference, while seemingly small, can be significant in quantitative biological assays where impurities at 3-5% can confound activity data, particularly when screening at high micromolar concentrations .

Commercial Purity (HPLC)
Reported
HCl salt: 98% Free base: 95–97%
Supports assay reproducibility
Purity difference may reduce false-positive risk
Quality Control Reproducibility Analytical Chemistry

Priority Procurement Scenarios


Neonicotinoid Insecticide Intermediate Synthesis

When synthesizing or optimizing neonicotinoid analogs targeting insect nicotinic acetylcholine receptors (nAChR), the 6-chloro substitution pattern is essential. The hydrochloride salt is the ideal starting material for generating focused libraries around the nitenpyram or imidacloprid scaffolds, as evidenced by its established use in this synthetic pathway [1]. The ready aqueous solubility of the salt further streamlines amide coupling and reductive amination steps common in this chemistry .

Chiral Resolution Method Development

The racemic nature of this compound makes it the perfect substrate for developing or calibrating chiral resolution methods (e.g., chiral HPLC, enzymatic kinetic resolution). Using the racemate, both enantiomers can be isolated and their individual biological activities compared, while the cost of the racemate minimizes expenditure during method optimization . The 98% purity ensures that observed differences in enantiomer activity are not artifacts of chemical impurities .

High-Throughput Screening for CNS Targets

For HTS libraries targeting CNS disorders or nAChR-related pathways, the hydrochloride salt's improved solubility and consistent purity profile (98%) make it a superior choice over the free base. The compound can be directly dissolved in standard assay buffers (e.g., PBS, DMSO/water mixtures) without precipitation issues that plague less soluble analogs . Its structural similarity to known nAChR ligands positions it as a privileged scaffold for hit identification .

Medicinal Chemistry Hit-to-Lead Optimization

When a 6-chloropyridine-2-yl ethanamine core has been identified as a hit from an HTS campaign, the hydrochloride salt provides a robust and scalable starting point for medicinal chemistry exploration. Its dual functionality—the chlorine atom for palladium-catalyzed cross-coupling and the primary amine for amide or sulfonamide formation—enables rapid diversification . The cost-effectiveness of the racemate allows for larger-scale parallel synthesis at the hit-to-lead stage.

Application
Selection Property
Validation Focus
Neonicotinoid intermediate synthesis
6-Chloro substitution pattern
nAChR affinity and synthetic pathway compatibility
Chiral resolution method development
Racemate for enantiomer comparison
Enantiomer activity differentiation
CNS-targeted HTS
Aqueous solubility and purity
Assay buffer compatibility and hit identification
Hit-to-lead diversification
Dual functionalization (Cl and amine)
Rapid diversification and scalable synthesis
Quote Request

Request a Quote for 1-(6-Chloropyridin-2-yl)ethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.